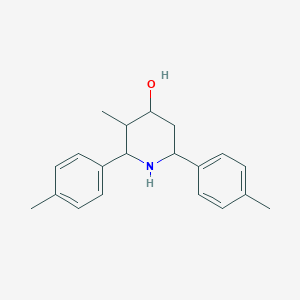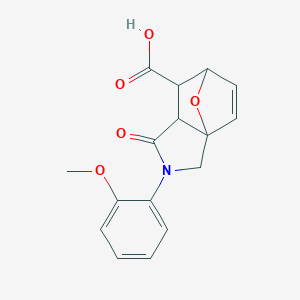
2-(2-Methoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, an isoindole group, an epoxy group, and a carboxylic acid group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a methoxyphenyl group (a phenyl group with a methoxy substituent), an isoindole group (a bicyclic compound consisting of a benzene ring fused to a pyrrole ring), an epoxy group (a three-membered ring consisting of two carbons and an oxygen), and a carboxylic acid group (consisting of a carbonyl group and a hydroxyl group on the same carbon) .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. For example, the epoxy group could potentially undergo reactions with nucleophiles, and the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the presence of a methoxy group could influence its solubility .科学的研究の応用
Biologically Active Compounds of Plants
A review on natural carboxylic acids derived from plants, including their antioxidant, antimicrobial, and cytotoxic activities, suggests that the structure of such compounds significantly influences their biological activities. This study implies that compounds similar to the one might also exhibit varied biological activities based on their structural attributes. Carboxylic acids with specific configurations have shown to possess high antioxidant properties and antimicrobial activities that depend on the microbial strain and experimental conditions, indicating potential applications in developing new pharmaceuticals or food preservatives (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids have been recognized for their role as inhibitors in microbial processes, highlighting the importance of understanding their effects on engineered microbes. This knowledge is critical for developing strategies to improve microbial tolerance and optimize the fermentative production of biorenewable chemicals. The inhibition mechanism involves damage to the cell membrane and a decrease in internal pH, suggesting that the compound could have applications in studying microbial resistance or in the design of more efficient biocatalytic processes (Jarboe et al., 2013).
Antioxidant Properties of Hydroxycinnamic Acids
Research on hydroxycinnamic acids (HCAs) and their antioxidant activities based on structure-activity relationships (SARs) reveals the critical role of unsaturated bonds and hydroxyl groups in their effectiveness. These findings underscore the potential of designing novel antioxidant molecules by optimizing the structure of naturally occurring carboxylic acids, including compounds with a structure similar to the one . Understanding these relationships can guide the development of new antioxidants for use in food, pharmaceuticals, and cosmetic industries (Razzaghi-Asl et al., 2013).
Liquid-Liquid Extraction of Carboxylic Acids
A review on solvent developments for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams suggests that understanding the physicochemical interactions between carboxylic acids and solvents can significantly enhance the recovery and purification processes of such compounds. This knowledge is crucial for applications in bio-based plastics and other industries seeking sustainable methods for extracting and utilizing carboxylic acids from biomass (Sprakel & Schuur, 2019).
特性
IUPAC Name |
3-(2-methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-10-5-3-2-4-9(10)17-8-16-7-6-11(22-16)12(15(19)20)13(16)14(17)18/h2-7,11-13H,8H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLKPLJIYRQHNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC34C=CC(O3)C(C4C2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


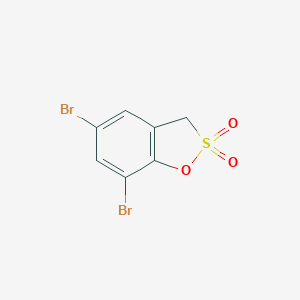

![5-Nitrobenzo[d]oxazol-2-amine](/img/structure/B458975.png)
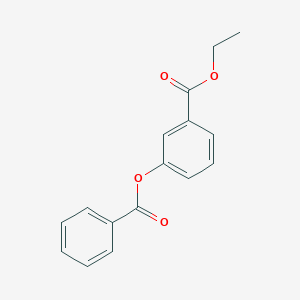
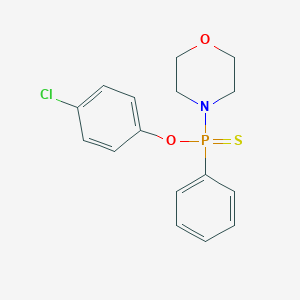
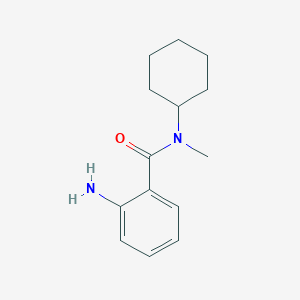

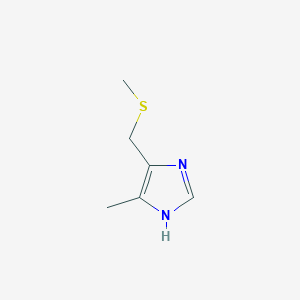
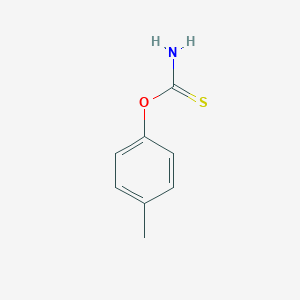

![(5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclopentan]-2(1H)-yl)(phenyl)methanone](/img/structure/B458992.png)
